molecular formula C7H17N B1297614 N-sec-Butyl-n-propylamine CAS No. 39190-67-5

N-sec-Butyl-n-propylamine

Cat. No.: B1297614
CAS No.: 39190-67-5
M. Wt: 115.22 g/mol
InChI Key: QYNZYUUXSVZDJO-UHFFFAOYSA-N
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Description

N-sec-Butyl-n-propylamine is an organic compound with the molecular formula C₇H₁₇N. It is a secondary amine, characterized by the presence of a sec-butyl group and a propyl group attached to the nitrogen atom. This compound is known for its applications in various chemical reactions and industrial processes.

Scientific Research Applications

N-sec-Butyl-n-propylamine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-sec-Butyl-n-propylamine can be synthesized through reductive amination, where a secondary amine is formed by reacting a primary amine with an aldehyde or ketone, followed by reduction. For instance, the reaction between sec-butylamine and propionaldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the same reductive amination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced further to form primary amines or other derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.

Major Products:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Primary amines and other reduced forms.

    Substitution: Various substituted amines depending on the reagents used.

Mechanism of Action

The mechanism of action of N-sec-Butyl-n-propylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, altering their structure and function.

Comparison with Similar Compounds

  • N-propyl-1-methylpropylamine
  • sec-Butylethylamine
  • Propyl sec-butyl amine

Comparison: N-sec-Butyl-n-propylamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-propylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-4-6-8-7(3)5-2/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNZYUUXSVZDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10875706
Record name PROPYL SEC-BUTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10875706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39190-67-5
Record name N-Propyl-2-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39190-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl-s-butyl amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039190675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROPYL SEC-BUTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10875706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-sec-Butylpropylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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